5-chloro-2-ethyl-9-methyl-13-phenylmethoxy-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
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Overview
Description
2-Chloro-5-methyl-8-(benzyloxy)-11-ethyl-5,11-dihydro-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepine-6-one is a complex organic compound with a unique structure that includes multiple aromatic rings and heteroatoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-8-(benzyloxy)-11-ethyl-5,11-dihydro-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepine-6-one typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-8-(benzyloxy)-11-ethyl-5,11-dihydro-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepine-6-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura coupling , as well as various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dechlorinated or hydrogenated compounds.
Scientific Research Applications
2-Chloro-5-methyl-8-(benzyloxy)-11-ethyl-5,11-dihydro-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepine-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-8-(benzyloxy)-11-ethyl-5,11-dihydro-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepine-6-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Chloro-5-methyl-8-(benzyloxy)-11-ethyl-5,11-dihydro-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepine-6-one include other dipyrido[3,2-b:2’,3’-e][1,4]diazepine derivatives and related heterocyclic compounds .
Uniqueness
The uniqueness of 2-Chloro-5-methyl-8-(benzyloxy)-11-ethyl-5,11-dihydro-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepine-6-one lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H19ClN4O2 |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
5-chloro-2-ethyl-9-methyl-13-phenylmethoxy-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one |
InChI |
InChI=1S/C21H19ClN4O2/c1-3-26-19-16(21(27)25(2)17-9-10-18(22)24-20(17)26)11-15(12-23-19)28-13-14-7-5-4-6-8-14/h4-12H,3,13H2,1-2H3 |
InChI Key |
YSOORCJLQNLHPL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=N2)Cl)N(C(=O)C3=C1N=CC(=C3)OCC4=CC=CC=C4)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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